

5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

literature review

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Compound of Interest

Compound Name: 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

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An In-Depth Technical Guide to **5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine**: Synthesis, Characterization, and Potential Biological Activities

Introduction

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a prominent feature in a multitude of pharmacologically active compounds, owing to its favorable physicochemical properties, metabolic stability, and its ability to act as a bioisostere for other cyclic structures like pyrimidines and thiazoles.^[1] Derivatives of 2-amino-1,3,4-thiadiazole are of particular interest in medicinal chemistry, forming the core of drugs such as the diuretic and carbonic anhydrase inhibitor Acetazolamide, the antimicrobial Sulfamethizole, and the antiparasitic Megazol.^{[1][2]} The versatility of this scaffold lies in the ease of substitution at the 2- and 5-positions, allowing for the fine-tuning of biological activity.^[3]

While extensive research exists for the 2-amino-1,3,4-thiadiazole class, literature specifically detailing **5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine** is not readily available. This guide, therefore, serves as a comprehensive review based on established knowledge of analogous 5-alkyl- and 5-aryl-substituted 2-amino-1,3,4-thiadiazoles. By examining the synthesis, characterization, and documented biological activities of closely related compounds, we can extrapolate the probable characteristics and therapeutic potential of this specific molecule, providing a foundational resource for researchers in drug discovery and development.

Synthesis of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

The most common and efficient methods for synthesizing 2-amino-5-alkyl-1,3,4-thiadiazoles involve the cyclization of a carboxylic acid with thiosemicarbazide.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) This reaction is typically facilitated by a strong dehydrating agent or catalyst, such as polyphosphoric acid (PPA), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃). The use of PPA is often preferred due to high yields and relatively straightforward workup procedures.[\[4\]](#)[\[6\]](#)

The proposed synthesis for **5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine** starts from 2-methylpentanoic acid and thiosemicarbazide. The 1-methylbutyl substituent is derived from the carbon chain of 2-methylpentanoic acid.

Proposed Reaction Scheme

Caption: Proposed synthesis of **5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine**.

Experimental Protocol: Synthesis via Polyphosphoric Acid

This protocol is adapted from established procedures for similar compounds.[\[4\]](#)

Materials:

- Thiosemicarbazide (1.0 eq)
- 2-Methylpentanoic Acid (1.1 eq)
- Polyphosphoric Acid (PPA) (approx. 10 parts by weight relative to thiosemicarbazide)
- Deionized Water
- Ammonium Hydroxide (concentrated)
- Ethanol (for recrystallization)

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid. Begin stirring and heat the PPA to approximately 60-70°C to reduce its viscosity.
- Addition of Reactants: To the warm, stirring PPA, add thiosemicarbazide followed by the slow addition of 2-methylpentanoic acid.
- Heating: Increase the temperature of the reaction mixture to 100-120°C. Maintain this temperature with vigorous stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to about 70-80°C. Carefully and slowly pour the viscous reaction mixture into a beaker containing crushed ice or cold water (approx. 5 times the volume of the PPA used). This process should be done with caution as it is exothermic.
- Precipitation: The acidic aqueous solution is then neutralized by the slow addition of concentrated ammonium hydroxide until the pH reaches 8-9. This will precipitate the crude product. The neutralization should be performed in an ice bath to control the temperature.
- Isolation: The resulting precipitate is collected by vacuum filtration. The filter cake is washed thoroughly with cold deionized water to remove any inorganic salts.
- Purification: The crude product is dried and then purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure **5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine**.

Causality Behind Experimental Choices:

- Polyphosphoric Acid: PPA serves as both a solvent and a powerful dehydrating agent, facilitating the intramolecular cyclization of the acylthiosemicarbazide intermediate that forms in situ.
- Heating: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization reactions.
- Quenching in Water/Ice: Drowning the reaction mixture in water hydrolyzes the PPA and makes the product accessible for neutralization and precipitation.

- Ammonium Hydroxide Neutralization: The product is an amine and is soluble in its protonated form in the acidic solution. Basification deprotonates the amine, causing it to precipitate out of the aqueous solution. Ammonium hydroxide is convenient as the resulting ammonium phosphate salts are highly water-soluble and are easily washed away.[4]

Physicochemical Properties and Characterization

The physicochemical properties of **5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine** can be predicted based on its structure and data from similar compounds.

Property	Predicted Value / Characteristic
Molecular Formula	C ₇ H ₁₃ N ₃ S
Molecular Weight	171.26 g/mol
Appearance	Likely a white to off-white crystalline solid
Solubility	Expected to be poorly soluble in water, soluble in polar organic solvents like DMSO, DMF, and alcohols.
Melting Point	Expected to be in the range of 150-250°C, typical for this class of compounds.

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.

- ¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the 1-methylbutyl group protons and a broad singlet for the -NH₂ protons, which would be exchangeable with D₂O.
- ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display seven distinct carbon signals. Two signals in the downfield region (typically δ 150-170 ppm) would correspond to the two carbons of the thiadiazole ring.[2] The remaining five signals would correspond to the carbons of the 1-methylbutyl substituent.

- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would show characteristic absorption bands. Key peaks would include N-H stretching vibrations for the primary amine (around $3100\text{-}3300\text{ cm}^{-1}$), C-H stretching for the alkyl group (around $2850\text{-}2960\text{ cm}^{-1}$), a C=N stretching vibration for the thiadiazole ring (around $1600\text{-}1630\text{ cm}^{-1}$), and N-H bending (around $1500\text{-}1550\text{ cm}^{-1}$).^[2]
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak $[\text{M}]^+$ corresponding to the molecular weight of the compound ($\text{m/z} = 171$).

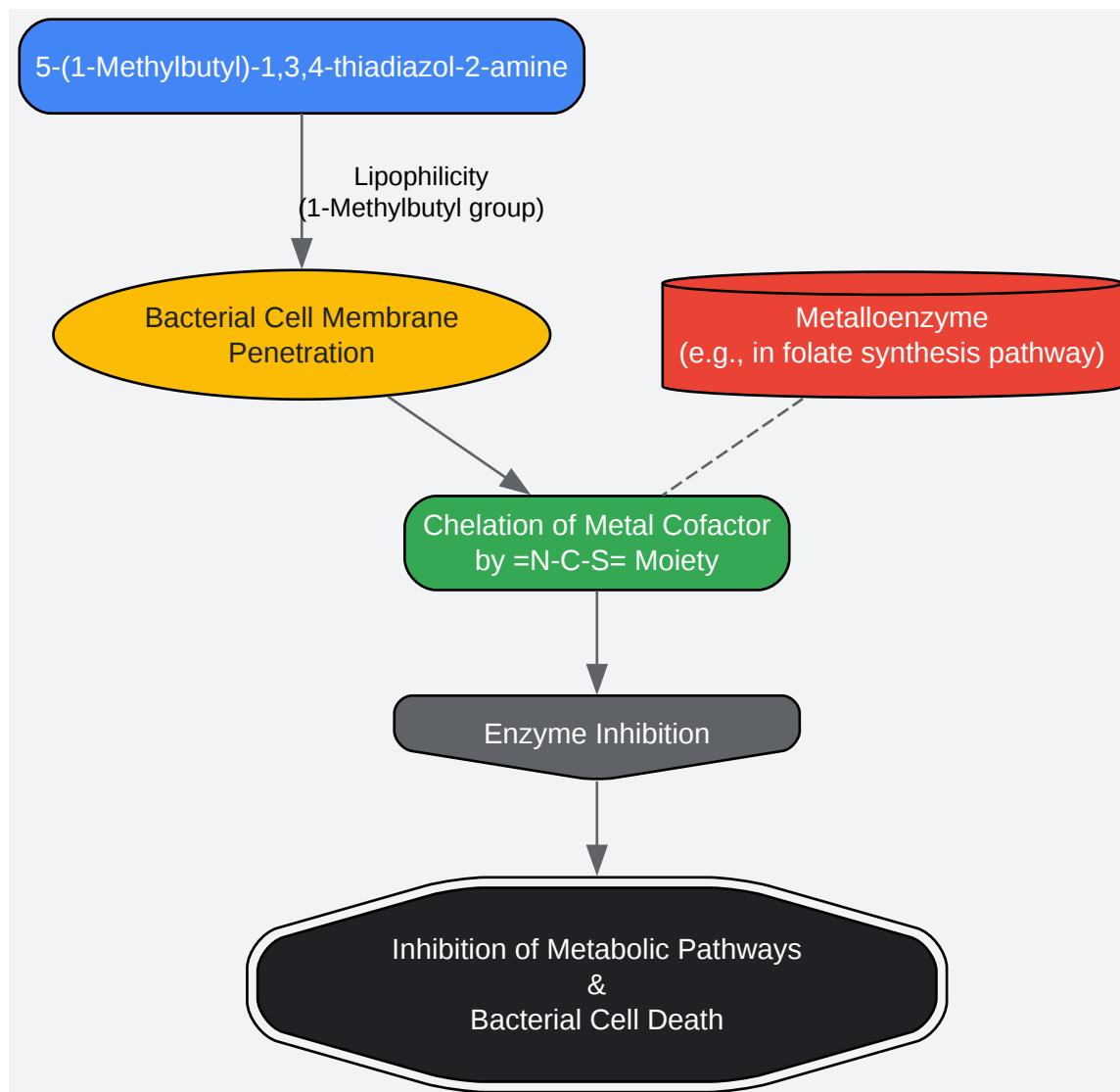
Potential Biological Activities

The 2-amino-1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a wide range of biological activities.^{[8][9]} The nature and size of the substituent at the 5-position significantly influence the type and potency of the pharmacological effect.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated that 2-amino-5-substituted-1,3,4-thiadiazoles possess significant antibacterial and antifungal properties.^[10] The lipophilicity imparted by alkyl or aryl groups at the 5-position is believed to enhance the ability of these compounds to penetrate microbial cell membranes.^[9] It appears that halogen substitutions on aryl rings often increase antibacterial activity, particularly against Gram-positive bacteria.^[10]

Potential Mechanism of Action: While the exact mechanism can vary, one proposed pathway involves the inhibition of essential enzymes within the pathogen. The =N-C-S= moiety within the thiadiazole ring is a key pharmacophore that can chelate with metal ions in metalloenzymes, disrupting their function and leading to microbial cell death.



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Caption: A potential mechanism of antimicrobial action for 2-amino-1,3,4-thiadiazoles.

Table of Antimicrobial Activity for Analogous Compounds:

Compound (5-substituent)	Organism	MIC (μ g/mL)	Reference
5-(4-chlorophenyl)	S. aureus	20-28	[10]
5-(4-fluorophenyl)	B. subtilis	20-28	[10]
5-(p-chlorophenyl)	S. aureus	62.5	[10]
5-(unsubstituted phenyl), derivative 1g	S. faecalis	4	[11]
5-(unsubstituted phenyl), derivative 2g	C. albicans	8	[11]
5-(2,4-dimethylphenyl)	B. subtilis	1000	[12]

Anticancer Activity

The 2-amino-1,3,4-thiadiazole core is a promising scaffold for the development of novel anticancer agents.[\[13\]](#)[\[14\]](#) Derivatives have shown cytotoxicity against a range of cancer cell lines, including breast (MCF-7), liver (HepG2), colon (LoVo), and lung (A549).[\[13\]](#)[\[15\]](#)[\[16\]](#)

Potential Mechanisms of Action: The anticancer effects of these compounds are often multitargeted.[\[14\]](#) Reported mechanisms include:

- Enzyme Inhibition: Inhibition of crucial kinases involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[\[13\]](#)[\[15\]](#)
- Apoptosis Induction: Activation of apoptotic pathways through proteins like Caspase 3 and Caspase 8.[\[14\]](#)
- Topoisomerase II Inhibition: Interference with DNA replication and repair processes.[\[13\]](#)

Table of Anticancer Activity for Analogous Compounds:

Compound (Substituent)	Cell Line	IC ₅₀ (μM)	Reference
5-(4-chlorophenyl) derivative 14a	MCF-7	2.32	[15]
5-(4-chlorophenyl) derivative 14b	HepG2	8.35	[15]
5-[2-(benzenesulfonylmethyl)phenyl] (2g)	LoVo	2.44	[13]
5-[2-(benzenesulfonylmethyl)phenyl] (2g)	MCF-7	23.29	[13]
2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)	MCF-7	49.6	[14]
2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)	MDA-MB-231	53.4	[14]
5-(thiophen-2-yl) derivative 20b	HepG-2	4.37	[17]
5-(thiophen-2-yl) derivative 20b	A-549	8.03	[17]
Imidazo[2,1-b]-1,3,4-thiadiazole derivative 5	A549	3.16	[16]

Anti-inflammatory Activity

Several 1,3,4-thiadiazole derivatives have been reported to possess significant analgesic and anti-inflammatory properties, with reduced gastrointestinal side effects compared to traditional

NSAIDs.^{[3][18]} The anti-inflammatory effect is often evaluated using the carrageenan-induced rat paw edema model. Some fused heterocyclic systems, such as imidazo[2,1-b]^{[1][4]} [8]thiadiazoles, have shown potent activity, believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes.^[19] Given these findings, **5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine** could potentially serve as a lead structure for developing new anti-inflammatory agents.

Conclusion and Future Perspectives

While direct experimental data on **5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine** is currently unavailable, a comprehensive analysis of related structures provides a strong foundation for predicting its properties and potential. The synthetic route via cyclization of 2-methylpentanoic acid and thiosemicarbazide is well-precedented and likely to be efficient.

Based on extensive literature, this compound is a strong candidate for exhibiting a spectrum of biological activities, most notably antimicrobial, anticancer, and anti-inflammatory effects. The 1-methylbutyl group at the 5-position provides a degree of lipophilicity that may enhance cell membrane permeability, a key factor for biological efficacy.

Future research should focus on the practical synthesis and purification of **5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine**. Following its successful synthesis and characterization, a systematic evaluation of its biological activities is warranted. Screening against a panel of pathogenic bacteria and fungi, various cancer cell lines, and in vivo models of inflammation would provide critical data on its therapeutic potential. Further derivatization, particularly at the 2-amino position, could lead to the discovery of novel compounds with enhanced potency and selectivity, making this a promising scaffold for future drug development endeavors.

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